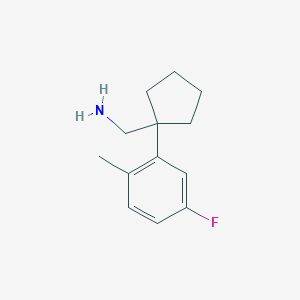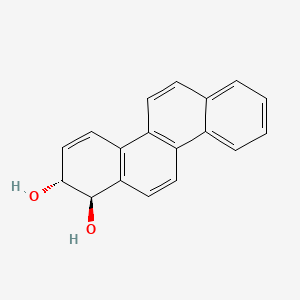![molecular formula C9H6Cl2O B11744268 (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is a complex organic compound characterized by its unique indeno-oxirene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indene core: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of chlorine atoms: Chlorination is performed using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Oxirene ring formation: This step involves the cyclization of the intermediate compound, often using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]benzofuran
- (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]thiophene
Uniqueness
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is unique due to its oxirene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
(1aS,6aR)-3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C9H6Cl2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2/t8-,9+/m1/s1 |
InChI Key |
SBSVJEMBNBKHOX-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)C3=C1C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1C2C(O2)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)

![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)



![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)

